

Introduction: Unveiling the Potential of a Structurally Promising Molecule

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Compound of Interest

Compound Name: *2-(4-Isopropoxyphenyl)-2-oxoacetic acid*

CAS No.: 1094294-19-5

Cat. No.: B13599875

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2-(4-Isopropoxyphenyl)-2-oxoacetic acid, a member of the α -keto acid family, presents a compelling case for investigation by researchers in medicinal chemistry and drug development. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the phenylglyoxylic acid core and the 4-isopropoxyphenyl substituent—are present in compounds with known and varied biological activities. This guide synthesizes information from related chemical classes to build a robust, hypothesis-driven framework for exploring the potential therapeutic applications of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid**. As a Senior Application Scientist, the following sections are structured to provide not just a theoretical overview, but also actionable experimental designs to validate these postulations.

Table 1: Physicochemical Properties of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid**

Property	Value
IUPAC Name	2-(4-isopropoxyphenyl)-2-oxoacetic acid
Molecular Formula	C ₁₁ H ₁₂ O ₄
Molecular Weight	208.21 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.

Hypothesized Biological Activities Based on Structural Analogs

The potential biological activities of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid** can be inferred from its two primary structural components: the α -keto acid (specifically, a phenylglyoxylic acid derivative) and the isopropoxyphenyl group.

Potential Anti-inflammatory and Analgesic Activity

Scientific Rationale: Derivatives of phenylglyoxylic acid have demonstrated significant anti-inflammatory properties. Studies have shown that certain synthesized phenylglyoxylic acid derivatives can reduce edema formation in animal models.[1][2] Additionally, compounds containing an isopropoxy group, such as isopropoxy-carvacrol, have been shown to reduce acute inflammation and nociception in rodents.[3] The combination of these two moieties in the target molecule suggests a strong potential for anti-inflammatory effects. The mechanism could involve the inhibition of inflammatory mediators or pathways.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

- Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

- **Compound Treatment:** Treat the cells with various concentrations of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid** (e.g., 1, 10, 50, 100 μM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
- **Inflammation Induction:** Stimulate the cells with lipopolysaccharide (LPS) (1 $\mu\text{g}/\text{mL}$) for 24 hours to induce nitric oxide (NO) production.
- **NO Quantification (Griess Assay):**
 - Collect 50 μL of the cell culture supernatant from each well.
 - Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC_{50} value.

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Figure 1: Workflow for in vitro anti-inflammatory screening.

Potential Antibacterial Activity

Scientific Rationale: Research has indicated that derivatives of phenylglyoxylic acid can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][2][4] The specific substitutions on the phenyl ring and the amide linkage were found to influence the potency. The presence of the lipophilic isopropoxyphenyl group in our target molecule might enhance its ability to penetrate bacterial cell membranes, potentially contributing to its antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

- **Bacterial Strains:** Use standard reference strains of Gram-positive (e.g., *Staphylococcus aureus* ATCC 29213) and Gram-negative (e.g., *Escherichia coli* ATCC 25922) bacteria.
- **Inoculum Preparation:** Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of **2-(4-isopropoxyphenyl)-2-oxoacetic acid** in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
- **Inoculation:** Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as a Metabolic Modulator

Scientific Rationale: As an α -keto acid, **2-(4-isopropoxyphenyl)-2-oxoacetic acid** is a structural analog of naturally occurring metabolic intermediates.[5][6] Alpha-keto acids are pivotal in amino acid metabolism and the citric acid cycle.[7][8] For instance, they can act as acceptors of amino groups in transamination reactions, influencing nitrogen balance and ammonia detoxification.[5] Some α -keto acids, like α -ketoglutarate, also function as signaling molecules, regulating epigenetic processes and cellular growth.[7] It is plausible that our target compound could interact with enzymes involved in these pathways, potentially leading to metabolic modulation.

Experimental Protocol: Investigating Effects on Cellular Respiration using Seahorse XF Analyzer

- **Cell Culture and Seeding:** Culture a relevant cell line (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

- Compound Treatment: Treat the cells with different concentrations of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid** for a predetermined time.
- Seahorse XF Assay:
 - Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
 - Measure the Oxygen Consumption Rate (OCR) in real-time.
- Data Analysis: Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to determine the compound's effect on mitochondrial function.

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Figure 2: Central role of α -keto acids in metabolism.

Potential Antioxidant Activity

Scientific Rationale: Certain α -keto acids, notably α -ketoglutarate, have been shown to possess antioxidant properties by directly scavenging reactive oxygen species (ROS).^{[5][8]} This non-enzymatic detoxification of ROS can protect cells from oxidative damage. The electron-rich aromatic ring of the isopropoxyphenyl group might also contribute to the molecule's ability to stabilize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

- Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Procedure:
 - In a 96-well plate, add various concentrations of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid** to the DPPH solution.

- Include a positive control (e.g., ascorbic acid) and a blank (methanol).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Summary and Future Directions

While direct experimental data for **2-(4-Isopropoxyphenyl)-2-oxoacetic acid** is scarce, a thorough analysis of its structural components provides a strong foundation for hypothesizing its potential biological activities. The phenylglyoxylic acid core points towards anti-inflammatory and antibacterial potential, while the α -keto acid functionality suggests possible roles in metabolic regulation and antioxidant defense. The isopropoxyphenyl group may modulate these activities and influence the compound's pharmacokinetic properties.

The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro screening of this compound. Positive results from these assays would warrant further investigation into the precise mechanisms of action, in vivo efficacy, and safety profile. The exploration of **2-(4-Isopropoxyphenyl)-2-oxoacetic acid** and its derivatives could lead to the discovery of novel therapeutic agents.

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